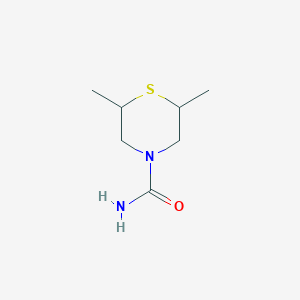

2,6-Dimethylthiomorpholine-4-carboxamide

Description

Properties

CAS No. |

7149-66-8 |

|---|---|

Molecular Formula |

C7H14N2OS |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

2,6-dimethylthiomorpholine-4-carboxamide |

InChI |

InChI=1S/C7H14N2OS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

XHYWYTPNTHEWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(S1)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 72281 involves a series of chemical reactions that require specific conditions to achieve the desired product. The exact synthetic route can vary, but it generally involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.

Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Purification: After the reactions, the product is purified using techniques such as recrystallization or chromatography to obtain NSC 72281 in its pure form.

Industrial Production Methods

In an industrial setting, the production of NSC 72281 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:

Batch Processing: Large quantities of starting materials are processed in batches to produce NSC 72281.

Continuous Flow Processing: This method allows for the continuous production of NSC 72281, improving efficiency and reducing production time.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 72281 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert NSC 72281 into reduced forms.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions involving NSC 72281 typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.

Major Products Formed

The major products formed from the reactions of NSC 72281 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

NSC 72281 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: NSC 72281 is studied for its potential biological activity and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 72281 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Targets: NSC 72281 binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl groups in 2,6-Dimethylthiomorpholine-4-carboxamide enhance lipophilicity compared to the hydroxyl and chloro substituents in diphenylthiocarbamide derivatives, which may influence solubility and membrane permeability .

- Heterocyclic Rigidity : The thiomorpholine core offers conformational flexibility, contrasting with the rigid cyclohexanedione structure in (4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine. This flexibility could improve binding interactions in biological systems .

Physicochemical Properties

- Melting Points :

- The diphenylthiocarbamide derivative with tetrachloro and hydroxyl groups exhibits a high melting point (210°C, decomposition), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

- Thiomorpholine derivatives typically have lower melting points due to reduced symmetry and weaker intermolecular forces. For example, benzylidene derivatives of analogous compounds melt below 150°C .

- Synthetic Yields: While specific data for 2,6-Dimethylthiomorpholine-4-carboxamide are unavailable, thiocarboxamide syntheses often achieve moderate to high yields (60–85%) under optimized conditions, as seen in glucopyranosyl carboxamide syntheses .

Reactivity and Functionalization

- Carboxamide Reactivity: The carboxamide group in 2,6-Dimethylthiomorpholine-4-carboxamide can undergo hydrolysis or act as a hydrogen-bond donor, similar to N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)carboxamide derivatives .

- Thiomorpholine Stability : The sulfur atom in the thiomorpholine ring may confer resistance to oxidative degradation compared to morpholine analogs, though this requires experimental validation.

Q & A

Basic Research Question

- NMR Analysis : H NMR can confirm methyl groups (δ 1.2–1.4 ppm for CH) and thiomorpholine ring protons (δ 3.5–4.0 ppm). C NMR detects the carboxamide carbonyl (δ 165–170 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of methanol/water (5:1 v/v) and 0.1% formic acid for ionization. Monitor the [M+H] ion for molecular weight confirmation .

- Purity Assessment : UV detection at 210–254 nm with a tetrabutylammonium hydroxide-phosphate buffer system (pH 5.5) ensures baseline separation of impurities .

How can contradictory bioactivity data across studies be systematically addressed?

Advanced Research Question

Contradictions in bioactivity data may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound stability. Methodological steps include:

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous buffers) and incubation time .

- Stability Testing : Evaluate compound degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifactive results .

- Dose-Response Curves : Use standardized protocols (e.g., IC determination in triplicate) to minimize inter-lab variability.

What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

- Analog Synthesis : Modify the thiomorpholine ring (e.g., substituents at positions 2 and 6) or the carboxamide group. Use HATU-mediated coupling for diverse amine derivatives .

- Computational Modeling : Perform docking studies with target proteins (e.g., enzymes or receptors) to predict binding affinities. Compare with empirical IC values to validate models.

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and correlate structural features with half-life data.

How can researchers resolve discrepancies in synthetic yields across reaction scales?

Advanced Research Question

Yield inconsistencies often stem from inefficient mixing or heat transfer in scaled-up reactions. Strategies include:

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., intermediate precipitation) .

- Flow Chemistry : Transition from batch to continuous flow systems to improve reproducibility and heat management.

- Process Analytical Technology (PAT) : Implement real-time monitoring of critical parameters (pH, temperature) for adaptive control .

What analytical methods are suitable for detecting degradation products of 2,6-Dimethylthiomorpholine-4-carboxamide?

Basic Research Question

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light).

- HPLC-DAD/ELSD : Use a phenyl-hexyl column with a gradient elution (acetonitrile/0.1% TFA) to separate degradation products. Compare UV spectra for structural clues .

- High-Resolution MS : Identify fragment ions to propose degradation pathways (e.g., hydrolysis of the carboxamide to carboxylic acid).

How can researchers design robust assays to evaluate the compound’s mechanism of action?

Advanced Research Question

- Target Engagement Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding kinetics to putative targets.

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment.

- Negative Controls : Include structurally similar inactive analogs to distinguish target-specific effects from off-target interactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.